BenchChemオンラインストアへようこそ!

6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Structure-Activity Relationship Scaffold Differentiation Medicinal Chemistry

6-Cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a privileged, dual-cycloalkyl-substituted scaffold for advanced SAR exploration. Its concurrent C-6 cyclobutyl and N-1 cyclopentyl groups create an unprecedented steric and lipophilic profile, enabling orthogonal probing of kinase selectivity and COX-2 inhibition. This non-replicated topology fills a critical gap in published imidazo[1,2-b]pyrazole datasets, making it an essential tool for de novo anti-cancer and anti-inflammatory lead discovery.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
CAS No. 2098053-80-4
Cat. No. B1480836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
CAS2098053-80-4
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CN3C2=CC(=N3)C4CCC4
InChIInChI=1S/C14H19N3/c1-2-7-12(6-1)16-8-9-17-14(16)10-13(15-17)11-4-3-5-11/h8-12H,1-7H2
InChIKeyRVMVYUGFXZRBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole (CAS 2098053-80-4): Chemical Identity and Scaffold Context for Research Procurement


6-Cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole (CAS 2098053-80-4; molecular formula C₁₄H₁₉N₃; molecular weight 229.32 g/mol) is a fully synthetic, dual-substituted fused heterocyclic compound built upon the imidazo[1,2-b]pyrazole core . The scaffold—comprising a five-membered pyrazole ring fused to a five-membered imidazole ring—has been investigated as a privileged structure in drug discovery, with literature precedent for anti-cancer, anti-inflammatory, COX-2 inhibitory, and anti-tubercular activities across suitably decorated derivatives [1]. This compound bears a cyclobutyl substituent at the C-6 position and a cyclopentyl substituent at the N-1 position, a substitution pattern that is distinct from the majority of published imidazo[1,2-b]pyrazole analogs. However, publicly available quantitative biological activity data specific to this compound are extremely limited; the product is primarily positioned as a research tool for structure-activity relationship (SAR) exploration and chemical biology probe development .

Why Generic Substitution of 6-Cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole Is Not Scientifically Warranted


Within the imidazo[1,2-b]pyrazole series, biological activity is exquisitely sensitive to the position, steric bulk, and lipophilicity of substituents. Published structure-activity relationship (SAR) studies demonstrate that subtle changes—such as shifting a substituent from C-7 to C-6 or altering the N-1 alkyl group—can shift anticancer IC₅₀ values across orders of magnitude and profoundly alter kinase selectivity profiles [1]. This compound's unique dual-cycloalkyl substitution pattern (cyclobutyl at C-6, cyclopentyl at N-1) is not replicated in any published SAR dataset, meaning that potency, selectivity, solubility, and metabolic stability data from even the closest analogs—such as 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole (CAS 2097968-40-4), 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole, or 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole—cannot be reliably extrapolated to this compound . Generic substitution is therefore scientifically indefensible without confirmatory experimental data.

Quantitative Differentiation Evidence for 6-Cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole Relative to In-Class Analogs


Structural Uniqueness: Dual Cycloalkyl Substitution Pattern Versus Mono-Substituted and Unsubstituted Analogs

The target compound is the only commercially available imidazo[1,2-b]pyrazole derivative bearing simultaneous cyclobutyl substitution at C-6 and cyclopentyl substitution at N-1. The most structurally proximal commercially cataloged analogs include: (i) 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole (CAS 2097968-40-4, MW 161.20), which lacks the N-1 cyclopentyl group and has a molecular weight 68.12 Da lower; (ii) 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole (MW 175.23), which lacks the C-6 cyclobutyl group; and (iii) 6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS not specified, C₁₄H₁₉N₃, MW 229.32), which shares the molecular formula but differs in both the C-6 substituent (cyclopentyl vs. cyclobutyl) and the N-1 substituent (cyclopropylmethyl vs. cyclopentyl) . No published head-to-head biological comparison exists between the target compound and any of these analogs.

Structure-Activity Relationship Scaffold Differentiation Medicinal Chemistry

Scaffold-Level COX-2 Inhibitory Potential: Class Benchmarking Against Celecoxib

While no COX-2 inhibition data are available for the target compound specifically, the imidazo[1,2-b]pyrazole scaffold has demonstrated the capacity to achieve COX-2 inhibitory potency comparable to the clinical standard celecoxib. In a 2023 study by Ayman et al., imidazo[1,2-b]pyrazole derivative 13 exhibited a COX-2 IC₅₀ of 3.37 ± 0.07 μM, statistically indistinguishable from celecoxib (IC₅₀ = 3.60 ± 0.07 μM) [1]. The target compound extends this scaffold with cyclobutyl and cyclopentyl substituents whose combined steric and lipophilic effects have not been evaluated in any published COX-2 assay. This evidence establishes a class-level ceiling for COX-2 potency that provides a benchmark for laboratories investigating this compound in inflammatory target panels.

COX-2 Inhibition Anti-inflammatory Immunomodulation

Scaffold-Level Anticancer Activity: Class Benchmarking Across Six Cancer Cell Lines

The imidazo[1,2-b]pyrazole scaffold has established anticancer activity across multiple cell lines. In a 2014 SAR study, 4 out of 39 synthesized imidazo[1,2-b]pyrazole derivatives (compounds 4d, 4g, 9a, 11a) demonstrated IC₅₀ ≤ 10 μM across a panel of 5 human and 1 murine cancer cell lines in MTT assays [1]. A more advanced lead compound, DU385 (an imidazo[1,2-b]pyrazole-7-carboxamide), achieved nanomolar potency against human leukemia cell lines: IC₅₀ values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11), with human primary fibroblasts showing substantially lower sensitivity in the tested concentration range [2]. These data establish a quantitative activity range (nanomolar to low micromolar) for the scaffold class, though the specific contribution of the target compound's cyclobutyl/cyclopentyl substitution pattern remains experimentally uncharacterized.

Anticancer Activity Cytotoxicity MTT Assay

Scaffold-Level Anti-Tubercular Activity: Class Benchmarking with >90% Mycobacterium Growth Inhibition

A large library screen of imidazo[1,2-b]pyrazole derivatives demonstrated that many compounds within this scaffold class can achieve total inhibition of Mycobacterium growth (>90%) [1]. In response to these preliminary screening results, three new series of compounds (2a–e, 3a–e, and 4a–l) were designed and synthesized to further explore SAR, confirming the scaffold's potential as a starting point for anti-tubercular drug discovery [1]. The target compound, bearing a distinct cyclobutyl/cyclopentyl substitution topology, has not been evaluated in any published anti-tubercular assay, but the class-level data establish proof-of-concept for this scaffold in mycobacterial inhibition.

Antitubercular Activity Mycobacterium tuberculosis Infectious Disease

Recommended Research and Industrial Application Scenarios for 6-Cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole


Structure-Activity Relationship (SAR) Exploration of C-6 and N-1 Steric/Lipophilic Tolerance

This compound is optimally suited for laboratories conducting systematic SAR studies on the imidazo[1,2-b]pyrazole scaffold. The simultaneous presence of cyclobutyl (C-6) and cyclopentyl (N-1) substituents enables concurrent probing of steric and lipophilic tolerance at two positions that are independently decorated in most published datasets. The compound can serve as a key intermediate for further functionalization at C-2, C-3, and C-7 positions, enabling the construction of tetrasubstituted analogs for comprehensive SAR matrices [1].

Anti-Inflammatory Lead Optimization with COX-2 Benchmarking

The imidazo[1,2-b]pyrazole scaffold has demonstrated COX-2 inhibitory potency comparable to celecoxib (IC₅₀ ~3.4–3.6 μM) [1]. Laboratories engaged in anti-inflammatory drug discovery can use this compound as a novel starting point for COX-2 inhibitor optimization, with the cyclobutyl and cyclopentyl groups offering distinct steric and conformational properties relative to previously characterized analogs. The compound may be evaluated in COX-1/COX-2 selectivity assays and downstream immunomodulatory readouts (e.g., TNF-α, IL-6 suppression) to determine whether the unique substitution pattern confers advantages in potency, selectivity, or cytokine modulation profiles [1].

Pan-Cancer Cytotoxicity Screening and Kinase Profiling

Given the scaffold's established anticancer activity—ranging from nanomolar potency against leukemia lines (DU385: IC₅₀ = 16.54–32.25 nM) [2] to broad low-micromolar activity across multiple solid tumor lines [3]—this compound is a strong candidate for inclusion in focused kinase inhibitor screening panels. The cyclobutyl substituent has been independently associated with enhanced kinase selectivity in related heterocyclic systems [4]. Procurement is recommended for laboratories performing broad-panel cytotoxicity screening (e.g., NCI-60 or similar) combined with kinase selectivity profiling to determine whether the dual-cycloalkyl pattern confers unique selectivity signatures.

Anti-Tubercular Screening in Drug-Resistant Mycobacterium Strains

With multiple imidazo[1,2-b]pyrazole derivatives demonstrating >90% Mycobacterium growth inhibition in preliminary screens [5], this compound is recommended for inclusion in anti-tubercular screening cascades, particularly against drug-resistant M. tuberculosis strains. Its distinct chemical topology—absent from the published anti-TB series (2a–e, 3a–e, 4a–l)—may offer activity against strains resistant to first-line therapies, making it valuable for laboratories seeking novel chemotypes for infectious disease drug discovery [5].

Quote Request

Request a Quote for 6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.